![molecular formula C15H14O2 B1422648 Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate CAS No. 892843-59-3](/img/structure/B1422648.png)
Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate
Vue d'ensemble
Description
“Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate” is a chemical compound with the molecular formula C13H12 . It is also known by other names such as Biphenyl, 2-methyl-; o-Methylbiphenyl; 2-Methyl-1,1’-biphenyl; 2-Methylbiphenyl; 2-Phenyltoluene; o-Phenyltoluene; 1-Methyl-2-phenylbenzene; 2-Methyldiphenyl .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.2344 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Fluorescent Sensor Development
Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate has been utilized in the synthesis of optical sensors. Das, Mohar, and Bag (2021) developed a fluorescent chloride sensor using a derivative of this compound, demonstrating its potential in creating sensors with specific ion detection capabilities (Tanmay Das, Mrittika Mohar, Arijit Bag, 2021).
Novel Compound Synthesis
This compound serves as a starting point for synthesizing a range of chemically significant compounds. Zhou Zhi-ming et al. (2004) synthesized new 2‐Aryl‐N‐biphenyl benzimidazoles starting from related compounds, highlighting its role in facilitating the creation of novel chemical entities (Zhou Zhi-ming et al., 2004).
Medical Research
In medical research, derivatives of Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate have shown potential. A study by P. Bovy et al. (1991) synthesized analogs of this compound which exhibited angiotensin II receptor antagonist properties, indicating possible applications in hypertension treatment (P. Bovy et al., 1991).
Optical Material Research
Research in optical materials also employs this compound. Mary et al. (2014) investigated Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a derivative, in studies focused on nonlinear optical properties (Y. Sheena Mary et al., 2014).
Antihypertensive Research
Grange et al. (2007) studied selenium-containing antihypertensive compounds derived from this compound, adding to its significance in developing new antihypertensive drugs (Rebecca L. Grange et al., 2007).
Propriétés
IUPAC Name |
methyl 3-methyl-4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-10-13(15(16)17-2)8-9-14(11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRDKIMMTUWBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705836 | |
| Record name | Methyl 2-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
892843-59-3 | |
| Record name | Methyl 2-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


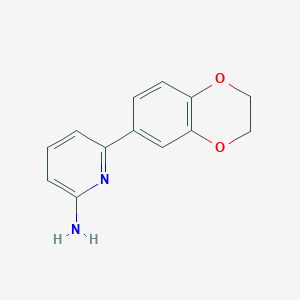

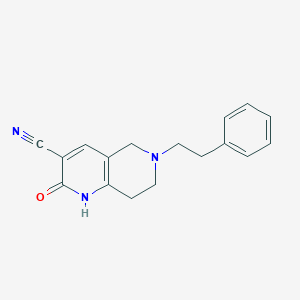
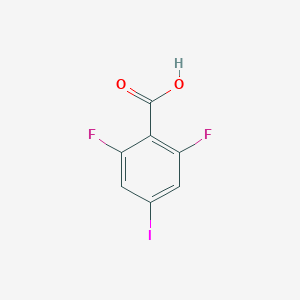
![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)
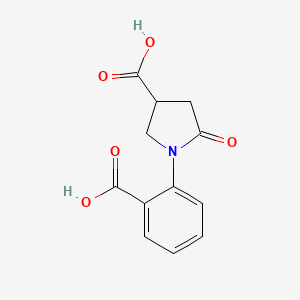

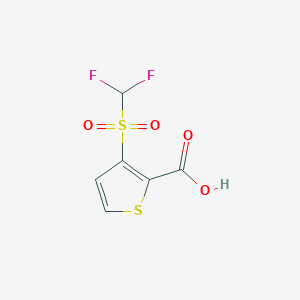
![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)
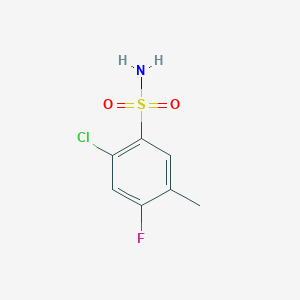
![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)
![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)
